molecular formula C20H15ClN2O7 B14517646 4-[(4-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid CAS No. 62707-07-7

4-[(4-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid

Cat. No.: B14517646
CAS No.: 62707-07-7
M. Wt: 430.8 g/mol
InChI Key: TZSSTVPNMGPNFR-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)methyl]phenol and 3,5-dinitrobenzoic acid are two distinct organic compounds 4-[(4-Chlorophenyl)methyl]phenol is a phenolic compound with a chlorophenyl group attached to the benzene ring, while 3,5-dinitrobenzoic acid is a benzoic acid derivative with two nitro groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

  • 4-[(4-Chlorophenyl)methyl]phenol

      Synthesis: This compound can be synthesized through a nucleophilic aromatic substitution reaction. The starting material, 4-chlorobenzyl chloride, reacts with phenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

      Reaction Conditions: The reaction is carried out in an organic solvent like ethanol or methanol, with the temperature maintained at around 60-80°C.

  • 3,5-Dinitrobenzoic Acid

      Synthesis: This compound is synthesized by nitration of benzoic acid. The nitration reaction involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents.

      Reaction Conditions: The reaction is exothermic and requires careful temperature control, typically maintained below 30°C to prevent decomposition of the product.

Industrial Production Methods

    4-[(4-Chlorophenyl)methyl]phenol: Industrial production involves large-scale nucleophilic aromatic substitution reactions using automated reactors to ensure consistent quality and yield.

    3,5-Dinitrobenzoic Acid: Industrial production involves continuous nitration processes with stringent control over reaction parameters to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • 4-[(4-Chlorophenyl)methyl]phenol

      Oxidation: This compound can undergo oxidation reactions to form quinones.

      Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.

  • 3,5-Dinitrobenzoic Acid

      Reduction: This compound can be reduced to form 3,5-diaminobenzoic acid.

      Esterification: It can react with alcohols to form esters, which are useful in various analytical applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like chlorine or bromine in the presence of a Lewis acid catalyst are used.

Major Products Formed

    4-[(4-Chlorophenyl)methyl]phenol: Quinones, halogenated phenols, and nitrophenols.

    3,5-Dinitrobenzoic Acid: 3,5-diaminobenzoic acid and various esters.

Scientific Research Applications

Chemistry

    4-[(4-Chlorophenyl)methyl]phenol: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    3,5-Dinitrobenzoic Acid: Used as a reagent in the identification of alcohols and amines through derivatization.

Biology and Medicine

    4-[(4-Chlorophenyl)methyl]phenol: Investigated for its antimicrobial properties.

    3,5-Dinitrobenzoic Acid: Used in biochemical assays to measure enzyme activity.

Industry

    4-[(4-Chlorophenyl)methyl]phenol: Used in the production of polymers and resins.

    3,5-Dinitrobenzoic Acid: Used as a corrosion inhibitor in various industrial applications.

Mechanism of Action

4-[(4-Chlorophenyl)methyl]phenol

    Mechanism: The phenolic hydroxyl group can form hydrogen bonds with biological targets, disrupting cell membranes and enzyme functions.

    Molecular Targets: Targets include bacterial cell walls and enzymes involved in metabolic pathways.

3,5-Dinitrobenzoic Acid

    Mechanism: The nitro groups increase the acidity of the compound, allowing it to act as a proton donor in various biochemical reactions.

    Molecular Targets: Targets include enzymes and proteins that interact with carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Chlorophenyl)methyl]phenol: Similar compounds include 4-chlorophenol and 4-methylphenol.

    3,5-Dinitrobenzoic Acid: Similar compounds include 4-nitrobenzoic acid and 3-nitrobenzoic acid.

Uniqueness

    4-[(4-Chlorophenyl)methyl]phenol: The presence of both a chlorophenyl and a phenolic group provides unique reactivity and biological activity.

    3,5-Dinitrobenzoic Acid: The presence of two nitro groups at specific positions enhances its acidity and reactivity compared to mono-nitrobenzoic acids.

Properties

CAS No.

62707-07-7

Molecular Formula

C20H15ClN2O7

Molecular Weight

430.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid

InChI

InChI=1S/C13H11ClO.C7H4N2O6/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-8,15H,9H2;1-3H,(H,10,11)

InChI Key

TZSSTVPNMGPNFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)Cl)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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